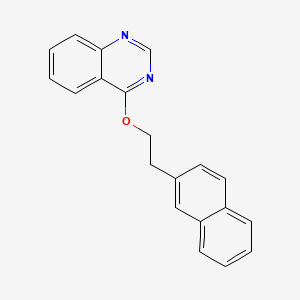
1,1'-(Peroxydisulfinyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Peroxydisulfinyl)dibenzene is an organic compound characterized by the presence of two benzene rings connected through a peroxydisulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Peroxydisulfinyl)dibenzene typically involves the reaction of benzene derivatives with sulfur-containing reagents under controlled conditions. One common method includes the oxidation of diphenyl disulfide using peroxides or other oxidizing agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1,1’-(Peroxydisulfinyl)dibenzene may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Peroxydisulfinyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the peroxydisulfinyl group to sulfide or thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,1’-(Peroxydisulfinyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Peroxydisulfinyl)dibenzene involves its interaction with molecular targets through its peroxydisulfinyl group. This group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Diphenyl disulfide: Similar structure but lacks the peroxydisulfinyl group.
Diphenyl sulfone: Contains a sulfone group instead of peroxydisulfinyl.
Benzene derivatives with other sulfur-containing groups: Such as thiophenol and benzene sulfonic acid.
Uniqueness
1,1’-(Peroxydisulfinyl)dibenzene is unique due to its peroxydisulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
118621-52-6 |
|---|---|
Molecular Formula |
C12H10O4S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
benzenesulfinyloxy benzenesulfinate |
InChI |
InChI=1S/C12H10O4S2/c13-17(11-7-3-1-4-8-11)15-16-18(14)12-9-5-2-6-10-12/h1-10H |
InChI Key |
UMGCFQZSLUXCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)OOS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)
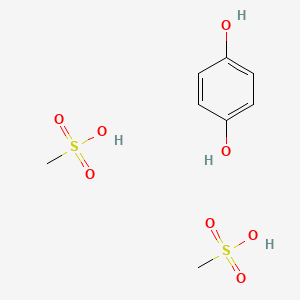


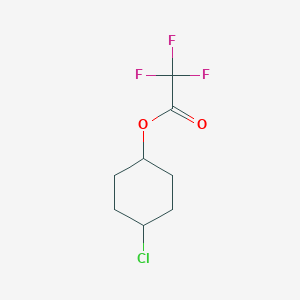
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
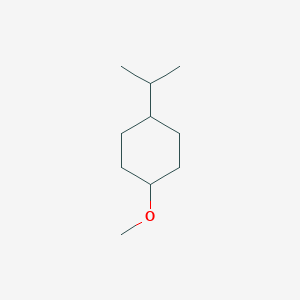
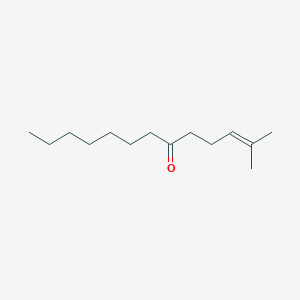

![1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14292859.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)

